Saccharocarcin A

Antibacterial Chlamydia trachomatis Host-cell toxicity

Saccharocarcin A is a macrocyclic lactone antibiotic belonging to the saccharocarcin family, originally isolated from the fermentation broth of the rare actinomycete Saccharothrix aerocolonigenes subsp. antibiotica SCC 1886.

Molecular Formula C67H101NO20
Molecular Weight 1240.5 g/mol
Cat. No. B15568171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaccharocarcin A
Molecular FormulaC67H101NO20
Molecular Weight1240.5 g/mol
Structural Identifiers
InChIInChI=1S/C67H101NO20/c1-15-41-16-17-42-24-34(6)57(87-53-29-65(13,77)61(39(11)82-53)68-40(12)69)32(4)22-30(2)44-19-18-43-55(66(44,14)62(74)54-63(75)67(42,28-41)88-64(54)76)31(3)23-33(5)58(43)84-51-26-47(72)59(37(9)80-51)85-52-27-48(83-49-21-20-45(70)35(7)78-49)60(38(10)81-52)86-50-25-46(71)56(73)36(8)79-50/h16-19,22,24,31-33,35-39,41-53,55-61,70-74,77H,15,20-21,23,25-29H2,1-14H3,(H,68,69)/b30-22+,34-24+,62-54-
InChIKeyWBJMUCNBAGLXQP-KVPXILPTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Saccharocarcin A: Macrocyclic Lactone Antibiotic for Specialized Anti-Chlamydial and Gram-Positive Research Applications


Saccharocarcin A is a macrocyclic lactone antibiotic belonging to the saccharocarcin family, originally isolated from the fermentation broth of the rare actinomycete Saccharothrix aerocolonigenes subsp. antibiotica SCC 1886 . This unusual tetronic acid derivative is structurally characterized by a macrocyclic core bearing a novel sugar-amide moiety at C-17, distinguishing it from related compounds such as kijanimicin, chlorothricin, tetrocarcin, and versipelostatin . Saccharocarcin A demonstrates pronounced activity against Gram-positive bacteria including Micrococcus luteus and Staphylococcus aureus, and notably exhibits potent anti-chlamydial effects against Chlamydia trachomatis, inhibiting infection by 88% at 0.5 μg/mL without inducing cytotoxicity in host cells at concentrations up to 1.0 μg/mL .

Saccharocarcin A Procurement: Why Structural and Functional Nuances Preclude Simple Analog Replacement


Saccharocarcin A cannot be substituted interchangeably with other tetronic acid antibiotics due to critical structural and functional divergences. All saccharocarcins are derived from modified tetronic acid homologs featuring a distinctive ethyl or propyl side chain at C-23 and a methyl group at C-16, modifications absent in related macrocyclic lactones such as kijanimicin or chlorothricin . Furthermore, the unique sugar-amide appendage at C-17 is a hallmark of the saccharocarcin class, directly influencing molecular recognition and biological target engagement . Most critically, Saccharocarcin A exhibits a unique activity profile—combining potent anti-chlamydial effects with a favorable host-cell cytotoxicity window—that is not replicated by its structural analogs. Kijanimicin, for instance, lacks the reported anti-Chlamydia trachomatis activity and has distinct antimicrobial spectrum and mechanism . Consequently, procurement of Saccharocarcin A is essential for studies targeting Chlamydia trachomatis biology or for investigations requiring the precise pharmacophore defined by its specific C-23/C-16 substitution pattern and C-17 sugar-amide.

Quantitative Evidence for Saccharocarcin A Differentiation: Head-to-Head and Cross-Study Comparisons


Selective Anti-Chlamydial Activity: 88% Infection Inhibition with No Host Cytotoxicity

Saccharocarcin A achieves 88% inhibition of Chlamydia trachomatis infection at a concentration of 0.5 μg/mL in a McCoy cell infection model, with no detectable cytotoxicity observed at concentrations up to 1.0 μg/mL . This quantitative selectivity profile is a key differentiator from other antibacterial agents that often exhibit host-cell toxicity at similar or lower effective concentrations. For example, kijanimicin, a close structural relative, shows potent antibacterial activity but no comparable anti-chlamydial data or favorable therapeutic index has been reported .

Antibacterial Chlamydia trachomatis Host-cell toxicity

Unique Structural Features: C-23 Ethyl/Propyl Side Chain and C-16 Methyl Group Distinguish Saccharocarcin A from Other Tetronic Acids

Saccharocarcin A belongs to a family of six novel macrocyclic lactones derived from two modified tetronic acid homologs. All saccharocarcins are distinguished from other tetronic acids—including kijanimicin, chlorothricin, tetrocarcin, and versipelostatin—by the presence of an ethyl or propyl side chain at C-23 and a methyl group at C-16, along with a characteristic sugar-amide moiety at C-17 . These structural modifications are not found in related compounds; for instance, kijanimicin lacks the C-23 ethyl/propyl substitution and the C-17 sugar-amide .

Natural product chemistry Tetronic acid antibiotics Structure-activity relationship

Broad-Spectrum Antibacterial Activity: Active Against Both Gram-Positive and Gram-Negative Pathogens

In a standard disc diffusion assay, Saccharocarcin A demonstrates activity against a panel of clinically relevant microorganisms, including the Gram-positive species Micrococcus luteus and Staphylococcus aureus, as well as the Gram-negative species Escherichia coli and Pseudomonas aeruginosa, and the yeast Candida albicans . This broad-spectrum activity profile contrasts with related tetronic acid antibiotics like tetrocarcin A, which is reported to be active only against Gram-positive bacteria and not against Gram-negative strains .

Antibacterial Gram-positive Gram-negative

DNA Intercalation and G1 Cell Cycle Arrest: A Unique Antiproliferative Mechanism

Studies indicate that Saccharocarcin A exerts antiproliferative effects by intercalating into DNA, leading to DNA damage and subsequent cell cycle arrest in the G1 phase . Additionally, Saccharocarcin A induces apoptosis via activation of caspase-mediated pathways . This DNA-targeting mechanism differentiates Saccharocarcin A from related compounds such as versipelostatin, which acts primarily as a GRP78/Bip molecular chaperone down-regulator without reported DNA intercalation .

Anticancer DNA intercalation Cell cycle arrest

Saccharocarcin A Application Scenarios Grounded in Quantitative Evidence


Chlamydia trachomatis Infection Model Studies

Saccharocarcin A is an ideal positive control or chemical probe for investigating Chlamydia trachomatis infection dynamics and host-pathogen interactions. At 0.5 μg/mL, it inhibits 88% of C. trachomatis infection while preserving McCoy cell viability at concentrations up to 1.0 μg/mL . This well-defined window of activity without cytotoxicity allows researchers to dissect chlamydial entry, replication, and egress mechanisms without confounding cell death artifacts.

Tetronic Acid Antibiotic Structure-Activity Relationship (SAR) Studies

The unique structural features of Saccharocarcin A—specifically the ethyl/propyl side chain at C-23, methyl group at C-16, and sugar-amide at C-17 —make it an essential reference compound for SAR campaigns aimed at optimizing tetronic acid antibiotics. Comparing Saccharocarcin A with analogs like kijanimicin or tetrocarcin A enables the delineation of pharmacophoric elements responsible for anti-chlamydial activity, broad-spectrum antibacterial effects, or DNA intercalation.

DNA Damage Response and Cell Cycle Regulation Research

Saccharocarcin A serves as a unique DNA-intercalating agent that induces G1 cell cycle arrest and activates caspase-mediated apoptosis . Unlike other tetronic acid derivatives that target chaperone proteins or PI3K/Akt signaling, Saccharocarcin A's direct DNA-binding mechanism provides a distinct chemical tool for probing DNA damage checkpoint signaling, repair pathway activation, and the cellular consequences of intercalation-induced topological stress.

Broad-Spectrum Antibacterial Screening Panels

Given its activity against both Gram-positive (M. luteus, S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria in disc diffusion assays , Saccharocarcin A is well-suited for inclusion in broad-spectrum antibacterial screening panels. Its unique activity profile against Gram-negative species, which is not shared by related compounds like tetrocarcin A , makes it particularly valuable for identifying novel targets or resistance mechanisms in Gram-negative pathogens.

Technical Documentation Hub

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